molecular formula C23H30N12O8S2 B606591 Ceftolozane CAS No. 689293-68-3

Ceftolozane

Cat. No. B606591
M. Wt: 666.69
InChI Key: JHFNIHVVXRKLEF-DCZLAGFPSA-N
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Description

Molecular Structure Analysis

The molecular formula of Ceftolozane is C23H30N12O8S2 . Its molecular weight is 666.69 g/mol . More detailed information about its molecular structure can be found in various chemical databases .


Physical And Chemical Properties Analysis

Ceftolozane has a molar mass of 666.69 g/mol . More detailed information about its physical and chemical properties can be found in various chemical databases .

Scientific Research Applications

  • Treatment of Multidrug-Resistant Pseudomonas Aeruginosa : Ceftolozane/tazobactam (C/T) is highly effective against multidrug-resistant Pseudomonas aeruginosa, including strains resistant to other β-lactams. It's particularly useful in treating respiratory tract infections, bloodstream infections, complicated intra-abdominal and urinary tract infections, and pneumonia in both adults and children (Castaldo et al., 2017), (Jacqueline et al., 2013).

  • Treatment in Critically Ill Patients : It has been used effectively in critically ill patients, including those on renal replacement therapy (RRT). Despite the severity of illness, the clinical success rates were comparable to other literature, highlighting its efficacy in this vulnerable group (Henry et al., 2021).

  • Pharmacokinetics in Varying Conditions : The pharmacokinetics of C/T has been studied in healthy volunteers, subjects with varying degrees of renal function, and patients with bacterial infections, demonstrating that renal function significantly influences drug clearance (Chandorkar et al., 2014).

  • Effectiveness Against Drug-Resistant Strains : C/T has been shown to retain activity against resistant Pseudomonas aeruginosa, making it a preferable choice over other agents like polymyxins or aminoglycosides for drug-resistant infections (Pogue et al., 2020).

  • Use in Pediatric Patients : The drug has been used for treating children with exacerbations of cystic fibrosis due to Pseudomonas aeruginosa, suggesting its potential in pediatric care (Garazzino et al., 2020).

  • Treatment of Extensively Drug-Resistant Infections : Studies have shown that C/T can be effective in treating infections caused by extensively drug-resistant Pseudomonas aeruginosa, especially when infection source control is adequately managed (Escolà-Vergé et al., 2018).

  • Emergence of Resistance During Treatment : There have been instances where resistance to C/T emerged during treatment, often mediated by AmpC-related mechanisms, indicating the need for continuous monitoring and research on resistance patterns (Haidar et al., 2017).

  • Activity Against a Broad Range of Pathogens : Ceftolozane/tazobactam has been tested against a wide range of Gram-negative aerobic bacteria, showing potent in vitro activity against pathogens causing intra-abdominal and urinary tract infections (Sader et al., 2014).

Future Directions

Ceftolozane/tazobactam is currently the most active antipseudomonal agent, including multidrug-resistant extensively drug-resistant strains . It is primarily employed when Pseudomonas aeruginosa isolates are identified with resistance to other beta-lactams . It can also be used empirically in specific clinical situations prior to microbiological detection of an antibiotic-resistant P. aeruginosa isolate . These situations include critically ill patients in the intensive care unit (ICU) setting, where there is a high likelihood of infection with multidrug-resistant (MDR) P. aeruginosa .

properties

IUPAC Name

(6R,7R)-3-[[3-amino-4-(2-aminoethylcarbamoylamino)-2-methylpyrazol-1-ium-1-yl]methyl]-7-[[(2Z)-2-(5-amino-1,2,4-thiadiazol-3-yl)-2-(2-carboxypropan-2-yloxyimino)acetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30N12O8S2/c1-23(2,20(40)41)43-31-11(15-30-21(26)45-32-15)16(36)29-12-17(37)35-13(19(38)39)9(8-44-18(12)35)6-34-7-10(14(25)33(34)3)28-22(42)27-5-4-24/h7,12,18,25H,4-6,8,24H2,1-3H3,(H7,26,27,28,29,30,32,36,38,39,40,41,42)/b31-11-/t12-,18-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHFNIHVVXRKLEF-DCZLAGFPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)O)ON=C(C1=NSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)C[N+]4=CC(=C(N4C)N)NC(=O)NCCN)C(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C(=O)O)O/N=C(/C1=NSC(=N1)N)\C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)C[N+]4=CC(=C(N4C)N)NC(=O)NCCN)C(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30N12O8S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901031217
Record name Ceftolozane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901031217
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

666.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Ceftolozane belongs to the cephalosporin class of antibacterial drugs. Ceftolozane exerts antibacterial effects, preventing the formation of cell walls that protect bacteria from injury and confer resistance to some antibiotics. Its antibacterial activity is also mediated through ceftolozane binding to penicillin-binding proteins (PBPs), which are required for peptidoglycan cross-linking for bacterial cell wall synthesis. As a result of cell wall synthesis inhibition, bacterial cells are killed, treating various infections. Ceftolozane has a particularly high affinity to the penicillin-binding proteins for Pseudomonas aeruginosa and Escherichia coli as well as Klebsiella pneumoniae and other enteric bacteria. In particular, a high affinity has been seen in vitro for penicillin-binding proteins 1b, 1c, 2, and 3 when compared to other antibiotics, ceftazidime and imipenem.
Record name Ceftolozane
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09050
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Ceftolozane

CAS RN

689293-68-3
Record name Ceftolozane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=689293-68-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ceftolozane [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0689293683
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ceftolozane
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09050
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Ceftolozane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901031217
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CEFTOLOZANE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/37A4IES95Q
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Citations

For This Compound
10
Citations
DR Giacobbe, M Bassetti, FG De Rosa… - Expert Review of Anti …, 2018 - Taylor & Francis
Introduction: Ceftolozane/tazobactam (C/T) is a new antibiotic resulting from the combination of a novel cephalosporin, structurally similar to ceftazidime, with tazobactam, a well-known …
Number of citations: 112 www.tandfonline.com
D Cluck, P Lewis, B Stayer, J Spivey… - American Journal of …, 2015 - academic.oup.com
… and pharmacodynamic profiles of ceftolozane, to compare the killing kinetics of ceftolozane and ceftazidime, and to examine the effect of tazobactam plus ceftolozane in various ratios …
Number of citations: 54 academic.oup.com
AJ Sucher, EB Chahine, P Cogan… - Annals of …, 2015 - journals.sagepub.com
… Ceftolozane/tazobactam displays enhanced potency against Pseudomonas aeruginosa in vitro. Clinical trials have shown that ceftolozane… Ceftolozane/tazobactam is well tolerated, with …
Number of citations: 42 journals.sagepub.com
G Haidar, NJ Philips, RK Shields… - Clinical Infectious …, 2017 - academic.oup.com
… Ceftolozane is an oxyimino-cephalosporin that structurally resembles ceftazidime but has … were susceptible to ceftolozane-tazobactam in vitro [25]. Clinical experience with ceftolozane-…
Number of citations: 246 academic.oup.com
BD Lizza, KD Betthauser, DJ Ritchie… - Antimicrobial agents …, 2021 - Am Soc Microbiol
Ceftolozane-tazobactam (C/T) is a new fifth-generation cephalosporin/beta-lactamase inhibitor combination approved by the Food and Drug Administration and the European …
Number of citations: 17 journals.asm.org
GG Zhanel, P Chung, H Adam, S Zelenitsky, A Denisuik… - Drugs, 2014 - Springer
… ceftolozane to possess a good safety and tolerability profile, one that is consistent with that of other cephalosporins. In conclusion, ceftolozane is … of the spectrum of ceftolozane versus β-…
Number of citations: 349 link.springer.com
M Wooley, B Miller, G Krishna… - Antimicrobial agents …, 2014 - Am Soc Microbiol
Ceftolozane-tazobactam is a novel antipseudomonal cephalosporin with a β-lactamase inhibitor. We investigated the pharmacokinetics (PK) and safety of ceftolozane-tazobactam in …
Number of citations: 75 journals.asm.org
JC Cho, MA Fiorenza, SJ Estrada - … : The Journal of Human …, 2015 - Wiley Online Library
… of ceftolozane/tazobactam of 3 g (ceftolozane 2 g/tazobactam 1 g) every 8 hours for 10 days was compared to 1.5 g every 8 hours in healthy adults.33 It was concluded that ceftolozane/…
L Puzniak, R Dillon, T Palmer… - … & Infection Control, 2021 - aricjournal.biomedcentral.com
Antibacterial-resistant gram-negative infections are a serious risk to global public health. Resistant Enterobacterales and Pseudomonas aeruginosa are highly prevalent, particularly in …
Number of citations: 16 aricjournal.biomedcentral.com
B Miller, E Hershberger, D Benziger… - Antimicrobial agents …, 2012 - Am Soc Microbiol
… After a single dose of ceftolozane alone, the ranges of mean … ceftolozane was coadministered with tazobactam. Mean values after multiple doses for ceftolozane alone and ceftolozane-…
Number of citations: 131 journals.asm.org

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